Salicylamide
Overview
Description
Mechanism of Action
Target of Action
Salicylamide, also known as o-hydroxybenzamide, is a non-prescription drug with analgesic and antipyretic properties . It has similar medicinal uses to aspirin . .
Mode of Action
It is known to have analgesic and antipyretic effects
Biochemical Pathways
This compound is a derivative of salicylic acid . Its effects are inconsistent due to rapid and extensive metabolism during absorption . It may also produce hypotensive effects, through dilation of peripheral blood vessels, and central nervous system (CNS) depression .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism mainly by biotransformation to the glucuronide and the sulfate . The fraction of a dose which is excreted as this compound sulfate decreases with increasing dose, whereas the fraction excreted as glucuronide increases with increasing dose .
Result of Action
It is known to have analgesic and antipyretic properties , suggesting it may have effects on pain and temperature regulation pathways.
Action Environment
Environmental factors can influence the action of this compound. For instance, pyrogen-induced fever has been shown to significantly reduce the half-life of the excretion of the drug metabolites . The proportion of the drug transformed to its major metabolite, this compound glucuronide, is significantly reduced by fever, with a concomitant increase in the proportion of one or both of the other metabolites . Thus, the pattern of urinary metabolites of this compound is altered during febrile periods .
Biochemical Analysis
Biochemical Properties
Salicylamide interacts with various enzymes and proteins in the body. It is known to produce depression of the central nervous system and smooth muscle, at least as seen in laboratory animals
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to produce a decrease in prothrombin time
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that this compound produces a decrease in prothrombin time . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylamide can be synthesized through various methods. One common method involves the reaction of 2-hydroxybenzonitrile with d-phenylalaninol in the presence of zinc dichloride as a catalyst. The reaction mixture is refluxed in chlorobenzene under dry, anaerobic conditions for 72 hours. The product is then purified through silica gel chromatography .
Another method involves reacting a C4 or higher alkyl ester of salicylic acid with an amine such as monoalkylamines, dialkylamines, or ammonia in alcohol. This process yields this compound with a high purity and efficiency .
Industrial Production Methods: In industrial settings, this compound is often produced by amidation of methyl salicylate with ammonia gas. The reaction is carried out at temperatures between 40-60°C, followed by cooling, centrifugation, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Salicylamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form salicylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Salicylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Salicylamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and fine chemicals.
Biology: this compound derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: It is used in combination with other drugs for its analgesic and antipyretic effects.
Industry: this compound is used in the production of dyes, perfumes, and other industrial chemicals.
Comparison with Similar Compounds
Salicylamide is chemically similar to other salicylic acid derivatives, such as:
Aspirin (Acetylsalicylic Acid): Both have analgesic and antipyretic properties, but aspirin is more commonly used as an anti-inflammatory agent.
Ethenzamide: Another analgesic with similar properties to this compound.
Labetalol: A beta-blocker that also contains a this compound moiety.
Niclosamide: An anthelmintic drug with potential anticancer properties.
This compound is unique in its combination of analgesic, antipyretic, and central nervous system depressant effects, making it a versatile compound in both medicinal and industrial applications.
Properties
IUPAC Name |
2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKKFZAGNVIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Record name | 2-HYDROXYBENZAMIDE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36205-82-0 (mono-hydrochloride salt) | |
Record name | Salicylamide [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID3021726 | |
Record name | Salicylamide | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992), Solid | |
Record name | 2-HYDROXYBENZAMIDE | |
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Record name | Salicylamide | |
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Boiling Point |
518 °F at 760 mmHg (decomposes) (NTP, 1992), 181.5 °C @ 14 MM HG, 181.50 °C. @ 760.00 mm Hg | |
Record name | 2-HYDROXYBENZAMIDE | |
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Record name | Salicylamide | |
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Record name | SALICYLAMIDE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C, SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALIES, SOL IN CHLOROFORM, ALC, ETHER, Water solubility = 2.06X10+3 mg/L at 25 °C, 2060 mg/L @ 25 °C (exp) | |
Record name | 2-HYDROXYBENZAMIDE | |
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Density |
1.175 at 284 °F (NTP, 1992) - Denser than water; will sink, 1.175 @ 140 °C/4 °C | |
Record name | 2-HYDROXYBENZAMIDE | |
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Color/Form |
WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER, YELLOW LEAFLETS FROM DILUTE ALCOHOL | |
CAS No. |
65-45-2 | |
Record name | 2-HYDROXYBENZAMIDE | |
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Melting Point |
284 °F (NTP, 1992), 140 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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